molecular formula C5H6BrN3O2 B1531209 1-(2-bromoethyl)-3-nitro-1H-pyrazole CAS No. 885689-61-2

1-(2-bromoethyl)-3-nitro-1H-pyrazole

Cat. No. B1531209
CAS RN: 885689-61-2
M. Wt: 220.02 g/mol
InChI Key: PHKHRTPFEHTJFQ-UHFFFAOYSA-N
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Description

1-(2-bromoethyl)-3-nitro-1H-pyrazole (BENP) is a heterocyclic organic compound that has been studied for its potential applications in scientific research. BENP has been found to have a wide range of properties, such as its ability to act as a catalyst, its ability to act as a ligand, and its potential to be used as a drug.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 1-(2-bromoethyl)-3-nitro-1H-pyrazole often focuses on their synthesis and the analysis of their molecular and supramolecular structures. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, which could be considered analogs in a broader chemical synthesis context, involves oxidative cyclization processes. These processes are facilitated by catalysts such as copper acetate, and the resulting compounds have been characterized by X-ray diffraction to understand their molecular configurations and interactions at the atomic level (Padilla-Martínez et al., 2011).

Corrosion Inhibition

Another application area for similar heterocyclic diazoles is in corrosion inhibition. Compounds like pyrazole and its nitro derivatives have been investigated for their effectiveness in protecting iron surfaces against corrosion in acidic environments. These studies utilize both experimental techniques and computational methodologies to correlate the structural attributes of the inhibitors with their performance, thus offering insights into the design of more efficient corrosion inhibitors (Babić-Samardžija et al., 2005).

Energetic Materials Development

Compounds incorporating elements of 1-(2-bromoethyl)-3-nitro-1H-pyrazole have been synthesized for applications in energetic materials. These compounds exhibit a variety of energetic properties, including sensitivity to impact and friction, as well as detonation performance. Research in this domain aims at broadening the options for designing compounds with desirable explosive or propellant characteristics while maintaining safety and stability (Kumar et al., 2016).

Catalysis and Organic Synthesis

In the field of catalysis, related pyrazole derivatives are used as ligands in the synthesis of complex molecules. For example, the use of specific pyrazole-based compounds in palladium-catalyzed reactions has opened up new avenues for constructing arylated pyrazoles, which are significant in pharmaceutical research and development. These studies not only provide a new synthetic pathway but also delve into the mechanistic aspects of the reactions, thus contributing to the broader understanding of catalysis (Goikhman et al., 2009).

properties

IUPAC Name

1-(2-bromoethyl)-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKHRTPFEHTJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromoethyl)-3-nitro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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